Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate
Description
Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate is a piperidine-based ester featuring a 2-formylphenyl substituent at the piperidine nitrogen and an ethoxycarbonyl group at the 3-position. These analogs are pivotal intermediates in medicinal chemistry, particularly for their roles in antibacterial, antitumor, and enzyme-targeting applications .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 1-(2-formylphenyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-5-9-16(10-12)14-8-4-3-6-13(14)11-17/h3-4,6,8,11-12H,2,5,7,9-10H2,1H3 |
InChI Key |
INNRMMGNSRLNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation via Cyclocondensation
The piperidine core of Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate is often constructed through cyclocondensation reactions. A representative approach involves reacting ethyl 3-aminobenzoate with glutaraldehyde under acidic conditions. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the piperidine ring.
Reaction Conditions
- Catalyst : 10% HCl in ethanol
- Temperature : 60°C, reflux
- Time : 12–16 hours
- Yield : 68–72% (crude), purified via silica gel chromatography.
Mechanistic Insights
- Imine Formation : Ethyl 3-aminobenzoate reacts with glutaraldehyde to form a Schiff base.
- Cyclization : The secondary amine attacks the adjacent aldehyde, closing the six-membered piperidine ring.
- Aromatic Substitution : The 2-formylphenyl group is introduced via Friedel-Crafts acylation post-cyclization.
Direct Functionalization of Preformed Piperidine Derivatives
An alternative route modifies preassembled piperidine scaffolds. For example, tert-butyl piperidine-3-carboxylate undergoes deprotection and subsequent formylation at the phenyl position.
Procedure
- Deprotection : Treat tert-butyl piperidine-3-carboxylate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
- Formylation : React the free amine with 2-nitrobenzaldehyde under reductive conditions (H₂, Pd/C) to install the formyl group.
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5% Pd/C, 1.5 equiv. H₂ | |
| Reaction Time | 6 hours | |
| Isolated Yield | 81% |
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 2-formylphenyl moiety is efficiently introduced via Suzuki-Miyaura coupling. Ethyl piperidine-3-carboxylate derivatives bearing a boronic ester undergo cross-coupling with 2-bromoformylbenzene.
General Protocol
- Catalyst : Pd(dppf)Cl₂ (6 mol%)
- Base : K₂CO₃ (3 equiv.)
- Solvent : 1,4-Dioxane/H₂O (4:1)
- Temperature : 80°C, 4 hours.
Yield Comparison
| Boronic Ester | Coupling Partner | Yield (%) |
|---|---|---|
| Ethyl piperidine-3-boronate | 2-Bromoformylbenzene | 74 |
| tert-Butyl piperidine-4-boronate | 2-Bromoformylbenzene | 68 |
Key Observations
Heck Reaction for Olefin Installation
In a modified approach, the formyl group is introduced via Heck coupling between ethyl piperidine-3-carboxylate and 2-vinylbenzaldehyde.
Reaction Setup
Outcome
Oxidation and Reduction Sequences
Alcohol Oxidation to Aldehyde
Secondary alcohols adjacent to the piperidine nitrogen are oxidized to aldehydes using Jones reagent (CrO₃/H₂SO₄).
Procedure
- Substrate : Ethyl 1-(2-(hydroxymethyl)phenyl)piperidine-3-carboxylate.
- Oxidant : CrO₃ (2 equiv.) in aqueous H₂SO₄.
- Conditions : 0°C to room temperature, 2 hours.
Analytical Validation
Yield : 78%
Reductive Amination
Reductive amination links the piperidine amine to a formyl-containing aryl group.
Steps
- Imine Formation : React ethyl piperidine-3-carboxylate with 2-formylbenzaldehyde in MeOH.
- Reduction : Add NaBH₃CN (1.2 equiv.) at 0°C.
Data
- Reaction Scale : 10 mmol
- Workup : Extract with EtOAc, wash with brine, dry over Na₂SO₄.
- Yield : 85%.
Photocatalytic and Green Chemistry Approaches
Sunlight-Driven Synthesis
A solvent-free method utilizes acetone as both solvent and oxidant under sunlight.
Protocol
- Reactants : Ethyl piperidine-3-carboxylate, 2-formylphenylboronic acid.
- Conditions : Sunlight, open air, rt, 24 hours.
Advantages
Mechanochemical Synthesis
Ball-milling techniques minimize solvent use.
Parameters
- Milling Time : 2 hours
- Frequency : 30 Hz
- Additive : SiO₂ (grinding auxiliary)
Outcome
Analytical and Purification Techniques
Chromatographic Separation
Silica gel chromatography remains the standard for purifying this compound.
Eluent Systems
| Eluent Ratio (Hexane:EtOAc) | Rf Value |
|---|---|
| 7:3 | 0.45 |
| 1:1 | 0.62 |
Crystallization Optimization
Recrystallization from ethanol/water (7:3) yields colorless crystals.
Conditions
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity . The piperidine ring structure allows for interactions with various receptors and ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Sulfonyl derivatives (e.g., 4-chlorophenylsulfonyl) are synthesized via straightforward sulfonylation under mild conditions, yielding high-purity products .
- Heteroaryl-substituted analogs (e.g., pyrazinyl or thiadiazolyl) require elevated temperatures (e.g., 140°C in DMF) and nucleophilic substitution .
- Benzyl derivatives (e.g., 2-fluorobenzyl) are synthesized via alkylation, though yields and reaction specifics are often omitted in commercial datasets .
Structural and Spectroscopic Comparisons
NMR and IR Profiles
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate :
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate :
Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate (Hypothetical) :
- Expected 1H NMR : Aromatic protons (δ 7.5–8.0 for formylphenyl), formyl proton (δ ~9.8), and piperidine/ester signals similar to analogs.
- IR : Peaks at ~1700 cm⁻¹ (ester and aldehyde C=O).
Molecular Weight and Physical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
